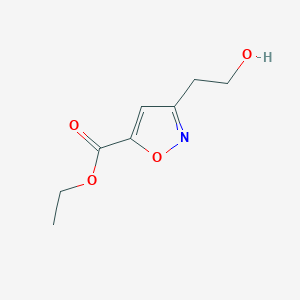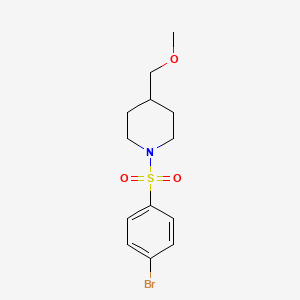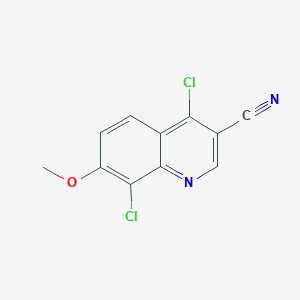
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- is a chemical compound with the molecular formula C11H5Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 8th positions, a methoxy group at the 7th position, and a cyano group at the 3rd position on the quinoline ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- typically involves the reaction of appropriate substituted anilines with suitable reagents under controlled conditions. One common method involves the cyclization of 2-chloro-3-nitrobenzaldehyde with malononitrile in the presence of a base, followed by chlorination and methoxylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,8-Dichloroquinoline-3-carbonitrile: Similar structure but lacks the methoxy group.
3-Quinolinecarbonitrile: Lacks the chlorine and methoxy substituents.
7-Methoxyquinoline: Lacks the cyano and chlorine substituents.
Uniqueness
3-Quinolinecarbonitrile, 4,8-dichloro-7-methoxy- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-withdrawing (cyano and chlorine) and electron-donating (methoxy) groups can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
73387-75-4 |
|---|---|
Fórmula molecular |
C11H6Cl2N2O |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
4,8-dichloro-7-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6Cl2N2O/c1-16-8-3-2-7-9(12)6(4-14)5-15-11(7)10(8)13/h2-3,5H,1H3 |
Clave InChI |
SJDBDZVEAUDGBL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



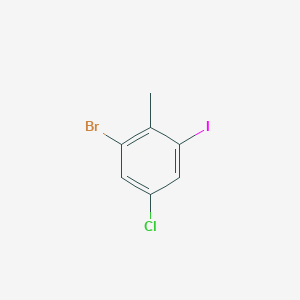
![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)

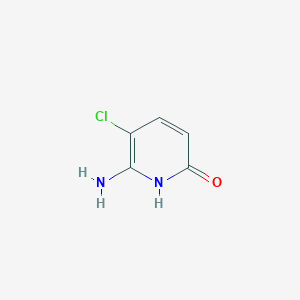





![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)

